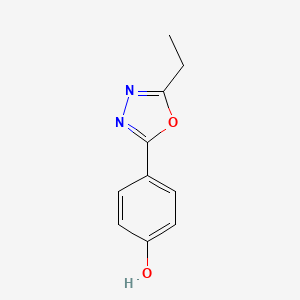

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol |

InChI |

InChI=1S/C10H10N2O2/c1-2-9-11-12-10(14-9)7-3-5-8(13)6-4-7/h3-6,13H,2H2,1H3 |

InChI Key |

VUQDMMJXHKKIIB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,3,4-Oxadiazole Derivatives

Key Observations :

- Electron-Withdrawing Effects : Trifluoromethyl (6j) and nitro (6c in ) groups increase electrophilicity, enhancing interactions with enzymatic targets like acetylcholinesterase (AChE) or thioredoxin reductase .

- Hydrogen-Bonding Capacity: Phenolic -OH groups (common in 4-(5-Ethyl...phenol and 6h) improve solubility and target binding, whereas methyl ethers (LMM5, 6j) reduce polarity but may prolong metabolic stability .

Antifungal Activity

Anticancer Activity

Compound 6h () demonstrated significant growth inhibition (PGI = 65.12 at 10 µM) against CNS (SNB-19) and lung (NCI-H460) cancer lines. The chloro and trimethoxyphenyl groups in 6h enhance tubulin binding, whereas the ethyl group in the target compound may favor alternative targets .

Neuroprotective Effects

Compounds 6j and 6k () showed neuroprotection via AChE/BACE-1 inhibition and BBB permeability. Their vinylphenol and trifluoromethyl groups are critical for these effects, highlighting the importance of extended conjugation and electronegative substituents—features absent in 4-(5-Ethyl...phenol .

Antioxidant Activity

In , derivatives with electron-donating methoxy groups (e.g., 6a-i) exhibited strong DPPH radical scavenging, while nitro groups reduced activity.

Q & A

Q. What are the standard synthetic routes for preparing 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of hydrazide precursors. For example, a Schiff base approach involves reacting 4-(5-substituted-1,3,4-oxadiazol-2-yl)aniline with aldehydes in ethanol under reflux . Optimization includes varying stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to oxadiazole), solvent selection (ethanol or DMF), and reaction time (6–12 hours). Monitoring via TLC and recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethyl group protons at δ 1.2–1.4 ppm and phenolic -OH near δ 9–10 ppm).

- IR Spectroscopy : Identification of oxadiazole C=N stretches (~1600 cm⁻¹) and phenolic O-H stretches (~3300 cm⁻¹).

- Elemental Analysis : Validates empirical formula (e.g., C₁₀H₉N₂O₂) with <0.4% deviation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening includes:

- Forced Swimming Test (FST) : Assess antidepressant potential by measuring immobility time reduction (e.g., 30–50% at 50 mg/kg) compared to controls like imipramine .

- DPPH Assay : Quantify antioxidant activity via IC₅₀ values (e.g., 15–20 µM for phenolic derivatives) .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Use in silico tools like SwissADME or ADMETLab to predict:

Q. What strategies resolve contradictions in reported biological activities across studies?

Address discrepancies via:

- Dose-Response Curves : Validate efficacy thresholds (e.g., EC₅₀ vs. IC₅₀).

- Cell Line Specificity : Test across multiple lines (e.g., CCRF-CEM vs. MCF-7) to identify selective cytotoxicity .

- Structural Analog Comparison : Modify substituents (e.g., replacing ethyl with trifluoromethyl) to isolate activity drivers .

Q. How are transition metal complexes of this compound synthesized, and what applications do they have?

React the compound with metal salts (e.g., CuCl₂·2H₂O or Ni(NO₃)₂) in ethanol/water (1:1) under reflux. Characterize via:

Q. What crystallographic methods determine its solid-state structure, and how is refinement performed?

Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Refine with SHELXL-2018:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.